tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

Catalog No.
S14451714
CAS No.
M.F
C20H25NO2S
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl...

Product Name

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

IUPAC Name

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H25NO2S/c1-15(21-19(22)23-20(2,3)4)17-10-12-18(13-11-17)24-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22)/t15-/m1/s1

InChI Key

BETIGOZUTCFRPL-OAHLLOKOSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.49 g/mol. It is classified under carbamates and features a tert-butyl group attached to a nitrogen atom, which is further linked to a chiral center at the 1-position of an ethyl group, substituted with a 4-benzylsulfanylphenyl moiety. This compound is recognized for its high purity (97%) and is identified by the CAS number 2684294-31-1 .

Typical of carbamates, including:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base, leading to the formation of the corresponding amine and tert-butyl alcohol.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Decomposition: Under certain conditions, this compound may decompose, releasing carbon dioxide and other byproducts.

Research indicates that tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exhibits notable biological activities. It has been studied for its potential as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in various physiological processes including nucleotide metabolism and cellular signaling pathways . This inhibition could have implications in therapeutic applications, particularly in conditions related to metabolic dysregulation.

The synthesis of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate typically involves several key steps:

  • Formation of the Carbamate: The reaction between tert-butyl isocyanate and the corresponding amine derivative derived from (1R)-1-(4-benzylsulfanylphenyl)ethylamine.
  • Purification: The resultant product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
  • Characterization: Confirmation of the structure and purity is performed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has several applications in the field of medicinal chemistry:

  • Drug Development: Its inhibitory activity against ENPP1 makes it a candidate for developing drugs targeting metabolic disorders.
  • Biochemical Research: Used as a biochemical probe to study enzyme mechanisms and cellular signaling pathways.
  • Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate have focused on its binding affinity with various biological targets. Notably, its interaction with ENPP1 has been characterized through kinetic assays which demonstrate its potential to modulate enzymatic activity effectively. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate shares structural similarities with several other carbamate derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarity
Tert-butyl (1-(4-bromophenyl)ethyl)carbamate847728-89-60.98
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate1187932-25-70.96
Tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate214973-83-80.95

Uniqueness

Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is unique due to its specific chiral configuration and the presence of a benzothioether moiety, which may influence its biological activity differently compared to other similar carbamates. This structural feature could enhance its selectivity towards particular biological targets, making it an interesting subject for further research in drug design and development.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

343.16060021 g/mol

Monoisotopic Mass

343.16060021 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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